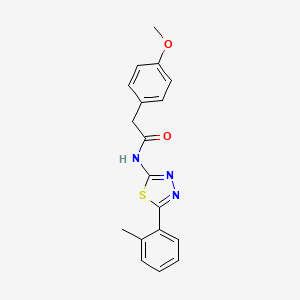

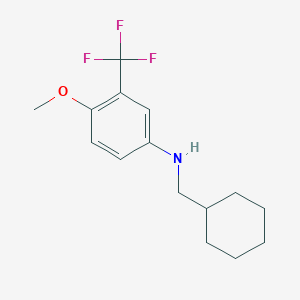

2-(4-methoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-methoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring structure. This class of compounds has been extensively studied due to their diverse biological activities, including antimicrobial, anticancer, and hypoglycemic properties .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazide with carboxylic acid derivatives in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . The structures of these compounds are usually confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. For instance, the presence of a methoxy group on the phenyl ring and specific acetyl or propionyl substitutions can significantly increase binding affinity and selectivity for certain biological targets, such as human adenosine A3 receptors . Molecular modeling and receptor docking experiments can provide insights into the binding mechanisms of these compounds within biological targets .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives is influenced by the presence of functional groups and the overall electronic structure of the molecule. These compounds can participate in various chemical reactions, including interactions with biological macromolecules, which underpin their biological activities. For example, the antimicrobial activity of these derivatives is likely due to their interaction with microbial enzymes or cell wall components .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compounds when used as drugs. The presence of halogen atoms, such as chlorine or bromine, can also affect the crystal structure and intermolecular interactions, as seen in compounds with difluoromethyl groups .

Scientific Research Applications

Pharmacogenetics and Metabolism

Paracetamol Metabolism and Genetic Differences : Research on paracetamol (acetaminophen) metabolism highlights the complexity of drug metabolism pathways and the influence of genetic differences on these processes. These studies are pertinent as they underscore the importance of understanding metabolic pathways and genetic variations in drug research, which can be extrapolated to the study of "2-(4-methoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide" for personalized medicine applications (Li-zi Zhao & G. Pickering, 2011).

Environmental Science and Toxicology

Contamination and Removal of Persistent Pollutants : Research on sulfamethoxazole, a persistent organic pollutant, and its removal from aqueous solutions provides insights into environmental contamination and cleaner removal techniques. This research is relevant for understanding the environmental fate and potential cleanup methods for chemical compounds, including "this compound" (G. Prasannamedha & P. Senthil Kumar, 2020).

Analgesic Mechanisms and Applications

Analgesic Effects of Acetaminophen : Studies on the analgesic mechanisms of acetaminophen highlight its complex action beyond simple COX enzyme inhibition, involving metabolization to active forms that act on specific receptors. These mechanisms provide a basis for exploring the analgesic potential of structurally related compounds, such as "this compound" (Nobuko Ohashi & T. Kohno, 2020).

Antidepressant Mechanisms

AMPA Receptor Agonists for Depression Treatment : The investigation of AMPA receptor agonists reveals their potential as fast-acting antidepressants. This research indicates the importance of exploring receptor modulators, including the structural and functional analogs of known compounds, for developing novel antidepressants. It suggests a potential area of application for "this compound" in neuropharmacology and mental health treatment (Chun Yang et al., 2012).

properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-12-5-3-4-6-15(12)17-20-21-18(24-17)19-16(22)11-13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGBYDAMJNMNNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)

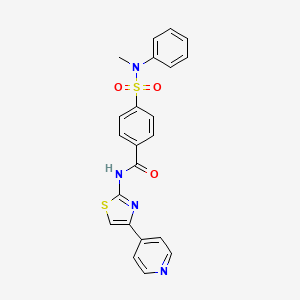

![benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B3010069.png)

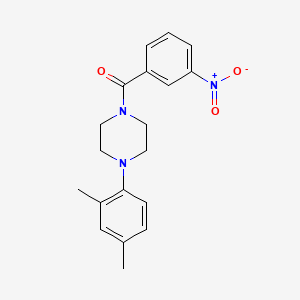

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid](/img/structure/B3010071.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3010077.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione](/img/structure/B3010083.png)

![1-(4-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B3010085.png)

![ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B3010089.png)